molecular formula C21H22ClN3O3 B2622112 8'-chloro-1-(2-(4-methoxyphenyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251672-93-1

8'-chloro-1-(2-(4-methoxyphenyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B2622112
CAS No.: 1251672-93-1
M. Wt: 399.88
InChI Key: XMIVDIHRNDDVBM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name 8-chloro-1'-[2-(4-methoxyphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one systematically describes the compound’s structure through the following components:

IUPAC Component Structural Interpretation
8-chloro A chlorine substituent at position 8 of the quinazoline ring.
1'-[2-(4-methoxyphenyl)acetyl] A 4-methoxyphenylacetyl group attached to the nitrogen at position 1 of the piperidine ring.
spiro[1,3-dihydroquinazoline-2,4'-piperidine] A spiro junction linking the quinazoline’s position 2 to the piperidine’s position 4.
4-one A ketone group at position 4 of the quinazolinone moiety.

The spiro designation indicates a single atom shared between two rings—here, the quaternary carbon connecting the piperidine and quinazoline systems. The numbering prioritizes the quinazoline ring, with primes (') denoting the piperidine ring’s positions.

Molecular Formula and Weight Analysis

The molecular formula C₂₁H₂₂ClN₃O₃ reflects the compound’s composition:

  • 21 carbon atoms : Distributed across the quinazoline (9 carbons), piperidine (6 carbons), and substituents (6 carbons).
  • 22 hydrogens : Including aliphatic hydrogens in the piperidine and acetyl groups.
  • 1 chlorine atom : At position 8 of the quinazoline.
  • 3 nitrogen atoms : Two in the quinazoline ring and one in the piperidine.
  • 3 oxygen atoms : From the ketone, methoxy, and acetyl groups.

Table 1: Molecular Weight and Exact Mass

Property Value
Molecular Weight 399.9 g/mol
Exact Mass 399.1347 g/mol

The exact mass was calculated using isotopic abundances:
$$
\text{C}{21} (21 \times 12.0107) + \text{H}{22} (22 \times 1.0078) + \text{Cl} (34.9689) + \text{N}3 (3 \times 14.0067) + \text{O}3 (3 \times 15.9994) = 399.1347 \, \text{g/mol}
$$
This precision aids in mass spectrometry-based identification.

Stereochemical Configuration and Conformational Dynamics

The spiro junction at carbon 4 of the piperidine and carbon 2 of the quinazoline creates a rigid, non-planar structure. Key stereochemical considerations include:

  • Spiro Chirality : The quaternary spiro carbon may exhibit chirality depending on synthetic routes. However, the PubChem entry does not specify stereochemistry, suggesting the compound is either racemic or synthesized without stereocontrol.
  • Conformational Flexibility :
    • The piperidine ring adopts chair or boat conformations, influenced by the bulky 4-methoxyphenylacetyl substituent.
    • The quinazoline ring’s planarity is disrupted by the spiro connection, inducing puckering.

Figure 1: Predicted Conformational Preferences

  • Chair conformation (piperidine) : Stabilized by minimized 1,3-diaxial interactions.
  • Quinazoline puckering : Angular distortion due to spiro strain.

Experimental data from X-ray crystallography or NMR spectroscopy would be required to resolve exact conformations.

Comparative Analysis of Spiro[piperidine-quinazolin] Core Architectures

The spiro[piperidine-quinazolin] core is a privileged scaffold in drug discovery. Below is a comparison with related structures:

Table 2: Structural and Functional Comparisons

Compound Core Structure Substituents Key Features
Target Compound Spiro[piperidine-4,2'-quinazolin]-4'-one 8-Cl, 1'-(4-methoxyphenylacetyl) Enhanced lipophilicity from aryl groups; potential kinase inhibition.
1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CID 25805062) Spiro[piperidine-4,2'-quinazolin]-4'-one Unsubstituted Simpler structure; serves as a synthetic intermediate.
Spiro[chromane-2,4'-piperidine] derivatives Spiro[chromane-piperidine] Varied aryl groups Demonstrated histone deacetylase (HDAC) inhibition.

Key Observations :

  • Electron-Withdrawing Groups : The 8-chloro substituent in the target compound increases electrophilicity at the quinazoline ring, potentially enhancing receptor binding.
  • Aryl Substituents : The 4-methoxyphenylacetyl group introduces steric bulk and π-π stacking capabilities, which may improve target selectivity compared to unsubstituted analogs.

Properties

IUPAC Name

8-chloro-1'-[2-(4-methoxyphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-28-15-7-5-14(6-8-15)13-18(26)25-11-9-21(10-12-25)23-19-16(20(27)24-21)3-2-4-17(19)22/h2-8,23H,9-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIVDIHRNDDVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8'-Chloro-1-(2-(4-methoxyphenyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a novel compound with significant potential in pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds and features a complex structure that includes a chloro group, a methoxyphenyl acetyl moiety, and a quinazoline framework. Its molecular formula is C21H22ClN3O3C_{21}H_{22}ClN_{3}O_{3} with a molecular weight of 399.9 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit acetyl-CoA carboxylases (ACCs), which play a critical role in fatty acid metabolism. Inhibition of ACCs can lead to decreased lipid synthesis and increased fatty acid oxidation, making this compound a potential candidate for treating metabolic disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against both ACC1 and ACC2, with IC50 values comparable to established inhibitors . The following table summarizes the IC50 values against ACC enzymes:

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)
8'-Chloro Compound189172
Positive Control<100<100

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using the MTT assay on human embryonic lung fibroblast (HELF) cells. The results indicated low toxicity at concentrations above 100 μM, suggesting a favorable safety profile for further development .

Case Studies

Case Study 1: Metabolic Disorders
In a study focusing on metabolic syndrome models, administration of the compound resulted in significant reductions in body weight and improvements in lipid profiles in treated groups compared to controls. These findings underscore its potential utility in managing obesity-related conditions.

Case Study 2: Cancer Research
Another study explored the compound's effects on cancer cell lines. The results showed that it inhibited cell proliferation in several cancer types, indicating its potential as an anti-cancer agent through mechanisms involving apoptosis induction and cell cycle arrest.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds with similar structures to 8'-chloro-1-(2-(4-methoxyphenyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one . For instance, derivatives containing piperidine and oxadiazole moieties have shown significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves enzyme inhibition, which is critical for the survival of these pathogens.

Enzyme Inhibition

Research has demonstrated that compounds with similar piperidine structures exhibit strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease . These enzymes are vital in numerous physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

Docking Studies and Binding Interactions

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies suggest that the compound may interact favorably with amino acids in target proteins, potentially leading to effective drug design . The binding affinity can be quantified using bovine serum albumin (BSA) binding assays, which provide insights into the pharmacokinetics of the compound .

Case Study 1: Antibacterial Screening

In a study focusing on piperidine derivatives, compounds structurally related to This compound were evaluated for their antibacterial activity against multiple strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 0.63 µM . This highlights the potential of such compounds in developing new antibacterial agents.

Case Study 2: Enzyme Inhibition

Another study investigated the enzyme inhibitory properties of synthesized piperidine derivatives. The results showed that several compounds exhibited significant inhibition against AChE, with implications for treating neurodegenerative diseases . The structural features contributing to this activity were analyzed using spectral data and molecular modeling techniques.

Chemical Reactions Analysis

Chloro Substituent (8'-Position)

The electron-withdrawing chloro group at the 8'-quinazoline position enables nucleophilic aromatic substitution (SNAr) under basic conditions.

Reaction TypeConditionsProducts/OutcomesReferences
Nucleophilic Substitution K₂CO₃/DMF, 80°C, aminesAmine derivatives at 8' position
Hydrolysis NaOH (10%), reflux, 6 hrsHydroxyquinazoline analog

Acetylated Piperidine Moiety

The (4-methoxyphenyl)acetyl group undergoes hydrolysis and condensation reactions:

Reaction TypeConditionsProducts/OutcomesReferences
Acid-Catalyzed Hydrolysis HCl (6M), 60°C, 4 hrsFree piperidine + 4-methoxyphenylacetic acid
Schiff Base Formation NH₂R, EtOH, ΔImine-linked derivatives

Ring-Opening Reactions

The spiro[piperidine-quinazoline] system shows strain-dependent reactivity:

Reaction TypeConditionsProducts/OutcomesReferences
Acid-Induced Ring Opening H₂SO₄ (conc.), RT, 2 hrsLinear quinazoline-piperidine hybrid
Reductive Cleavage LiAlH₄, THF, 0°C → RTReduced spiro junction + alcohol

Quinazoline Ketone Reactivity

The 4'(3'H)-one group participates in ketone-specific transformations:

Reaction TypeConditionsProducts/OutcomesReferences
Reduction NaBH₄/MeOH, 0°C, 30 minSecondary alcohol derivative
Grignard Addition RMgX, dry THF, -78°CTertiary alcohol adducts

Cross-Coupling Reactions

The chloro group facilitates metal-catalyzed couplings:

Reaction TypeConditionsProducts/OutcomesReferences
Buchwald-Hartwig Amination Pd₂(dba)₃/Xantphos, Cs₂CO₃Aryl amine-functionalized analogs
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives

Stability Under Physiological Conditions

Critical for pharmacological appl

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiropiperidine-quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with analogs reported in the literature.

Structural Modifications and Substituent Effects
Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Biological Activity/Application
8'-Chloro-1-(2-(4-methoxyphenyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 8'-Cl, 1-(2-(4-MeO-phenyl)acetyl) 413.86 Chloro (electron-withdrawing), methoxyphenyl (electron-donating) Potential CNS modulation (inferred from scaffold)
6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 1355195-80-0) 6'-F, 1'-Me 235.26 Fluoro (electron-withdrawing), methyl (lipophilic) Neuroinflammation imaging (PET tracer analog)
1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 1325305-94-9) 6'-F, 1'-Et 249.28 Ethyl (enhanced lipophilicity) Intermediate for iNOS-targeted agents
6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 1016817-08-5) 6'-Br 281.12 Bromo (bulky, electron-withdrawing) Unspecified (structural analog)
(4'-Amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)(4-fluorophenyl)methanone ([18F]FBAT) 5',8'-diF, 4'-NH2 386.38 Difluoro, amino, fluorophenyl PET imaging of iNOS in neuroinflammation

Key Observations :

  • Electron-Withdrawing Groups (Cl, F, Br): Enhance metabolic stability and binding affinity to targets like iNOS. The 8'-chloro group in the target compound may improve CNS penetration compared to 6'-substituted analogs .
  • Methoxy vs. Fluorophenyl Groups: The 4-methoxyphenylacetyl group in the target compound likely increases solubility compared to non-polar substituents (e.g., methyl/ethyl), balancing lipophilicity for blood-brain barrier (BBB) penetration .
Pharmacological Data

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

  • iNOS Inhibition: Difluoro-amino analogs (e.g., [18F]FBAT) show nanomolar affinity for iNOS, critical in neuroinflammatory models . The target’s chloro and methoxy groups may modulate similar pathways.
  • BBB Penetration: Methyl/ethyl substituents (e.g., 1'-methyl analog) reduce polarity, enhancing CNS availability compared to polar groups like amino .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis of spiroquinazolinone derivatives typically involves cyclocondensation or acylation strategies. For example, similar compounds were synthesized via [5+1]-cyclocondensation of substituted triazinones with heterocyclic ketones, yielding anti-inflammatory agents with >85% efficacy in preclinical models . Another approach involves reacting 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation, to form thioquinazolinone intermediates . To optimize purity:

  • Use column chromatography (silica gel, gradient elution) for separation.
  • Confirm purity via HPLC (>95%) and structural integrity via IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and GC-MS (molecular ion peaks at appropriate m/z) .

Q. What safety protocols are critical during handling?

This compound exhibits acute oral toxicity (Category 4; H302) , skin irritation (Category 2; H315) , and respiratory hazards (H335) . Key precautions include:

  • Personal Protective Equipment (PPE): EN166-certified safety goggles, nitrile gloves, and flame-retardant lab coats .
  • Engineering Controls: Use fume hoods for weighing and reactions.
  • Spill Management: Contain with vermiculite/sand, transfer to sealed containers, and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can its anti-inflammatory activity be evaluated preclinically?

The formalin-induced rat paw edema model is a robust assay. In analogous studies:

  • Administer the compound (10–100 mg/kg, oral) 1 hour before formalin injection.
  • Measure paw volume at 0.5–4 hours post-injection using plethysmometry.
  • Compare efficacy to standards like diclofenac (69.2–85.9% inhibition).
  • Statistical analysis: Use ANOVA with post-hoc Tukey tests (α=0.05) .

Q. How should structural analogs be designed for SAR studies?

Focus on modifying:

  • Spiro-condensed fragments: Replace piperidine with pyridine to alter steric effects .
  • Acyl groups: Introduce varied substituents (e.g., trifluoromethoxy, methyl) at the 4-methoxyphenylacetyl moiety.
  • Chlorine position: Test 6'- or 8'-chloro analogs to assess halogen-dependent activity.
  • Synthetic intermediates (e.g., triazinoquinazoline derivatives) can be screened for binding affinity to COX-2 or NF-κB targets .

Q. How to resolve contradictions in pharmacological data across studies?

Discrepancies may arise from dose-response variability or model-specific effects . Mitigation strategies:

  • Standardize assays: Use consistent animal strains (e.g., Wistar rats) and formalin concentrations (1–2.5%).
  • Control variables: Monitor ambient temperature (22±2°C) and circadian rhythms.
  • Meta-analysis: Pool data from ≥3 independent studies (n=6–10/group) to identify outliers .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates?

  • IR Spectroscopy: Confirm acetyl group incorporation via C=O stretches (1680–1720 cm⁻¹) .
  • Mass Spectrometry: Detect molecular ions (e.g., m/z 367.20 for a 20-carbon analog) with <5% impurity .
  • NMR (1H/13C): Assign spirocyclic protons (δ 3.5–4.5 ppm) and quaternary carbons (δ 70–80 ppm) .

Q. How to assess environmental fate in ecotoxicology studies?

Adopt the INCHEMBIOL framework :

  • Physicochemical properties: Measure logP (octanol-water) and hydrolysis half-life (pH 7.4, 25°C).
  • Biotic/abiotic degradation: Incubate with soil microbiota (28 days, OECD 307) or UV light (λ=254 nm).
  • Ecotoxicology: Test acute toxicity in Daphnia magna (48h EC₅₀) and algal growth inhibition (72h IC₅₀) .

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